molecular formula C31H33N3O2 B2926405 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 921535-45-7

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No. B2926405
CAS RN: 921535-45-7
M. Wt: 479.624
InChI Key: DZAPLIBBVXBTHZ-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide, due to its complex structure, may have relevance in synthetic organic chemistry, particularly in the synthesis of quinoline derivatives. For instance, studies on the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine have shown the formation of indolo[3,2-c]quinolin-6-ones, which could provide insights into the synthesis pathways that might involve similar compounds (Bergman et al., 2003). Furthermore, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction highlights the potential application of quinoline derivatives in catalysis, which might extend to compounds with similar quinoline moieties (Facchetti et al., 2016).

Material Science and Structural Analysis

Compounds with quinoline structures, including those similar to 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide, have been studied for their structural properties. For example, research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides might provide a foundation for understanding the material properties and potential applications of similar compounds in material science (Karmakar et al., 2007).

Pharmacological Potential

The structural complexity and unique properties of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide may suggest potential pharmacological applications. The synthesis and positive inotropic evaluation of related quinoline derivatives, for instance, have revealed significant activity, suggesting the potential for compounds with similar structures to possess biological activity (Li et al., 2008). Moreover, the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring and their evaluation for antimicrobial activity underscore the potential medicinal chemistry applications of compounds with similar structural features (Yurttaş et al., 2020).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2/c1-23-10-12-26(13-11-23)21-32-30(35)22-36-28-9-5-8-27-14-15-29(33-31(27)28)34-18-16-25(17-19-34)20-24-6-3-2-4-7-24/h2-15,25H,16-22H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPLIBBVXBTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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